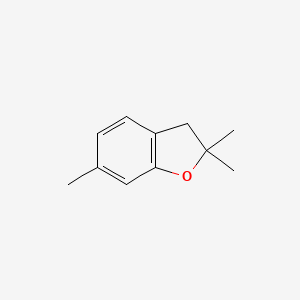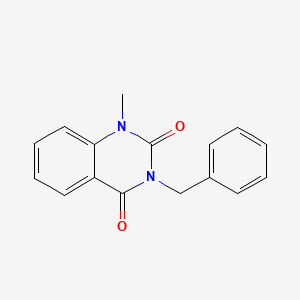
(E)-2-phenylbut-2-enoic acid
Übersicht
Beschreibung
(E)-2-phenylbut-2-enoic acid is an organic compound characterized by a phenyl group attached to a butenoic acid structure. This compound is notable for its conjugated double bond system, which imparts unique chemical properties and reactivity. It is used in various scientific research fields due to its versatile nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-2-phenylbut-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with propionic acid, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) are used to facilitate the hydrogenation steps, while high-pressure reactors ensure optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-2-phenylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the double bond into a single bond, yielding 2-phenylbutanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-phenylbutanoic acid.
Reduction: 2-phenylbutanoic acid.
Substitution: Various substituted phenylbutenoic acids.
Wissenschaftliche Forschungsanwendungen
(E)-2-phenylbut-2-enoic acid finds applications in multiple scientific domains:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of (E)-2-phenylbut-2-enoic acid involves its interaction with various molecular targets. The conjugated double bond system allows it to participate in electron transfer reactions, influencing cellular pathways. It can modulate enzyme activity and interact with receptors, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Cinnamic Acid: Shares a similar structure with a phenyl group attached to a propenoic acid backbone.
2-Phenylpropanoic Acid: Differs by having a single bond instead of a double bond in the side chain.
3-Phenylpropanoic Acid: Similar structure but with the phenyl group attached to a different carbon in the chain.
Uniqueness: (E)-2-phenylbut-2-enoic acid is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
IUPAC Name |
(E)-2-phenylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b9-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJNPHAYKBNFOC-XNWCZRBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C1=CC=CC=C1)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20432-26-2 | |
| Record name | NSC167082 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


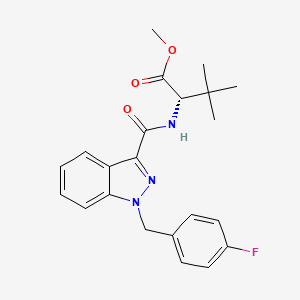

![Quinoline, 1-benzoyl-2-[4-(diethylamino)phenyl]-1,2-dihydro-](/img/structure/B1653827.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1653828.png)
![(1R,6S,7S)-9-[(Z)-2-Methoxycarbonyl-3-methylbut-1-enyl]-5,5-dimethyl-8,11-dioxo-12-oxatricyclo[5.3.2.01,6]dodec-9-ene-10-carboxylic acid](/img/structure/B1653829.png)
![Propanamide, N-[1-(4-bromophenyl)ethyl]-2,2-dimethyl-](/img/structure/B1653830.png)
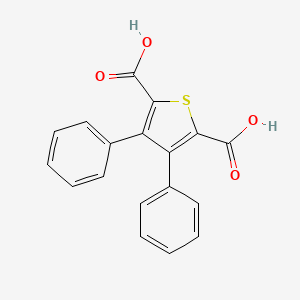

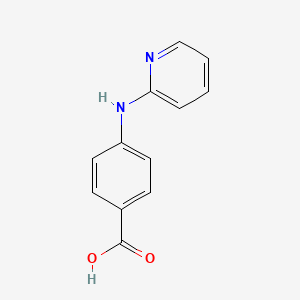
![tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate](/img/structure/B1653836.png)
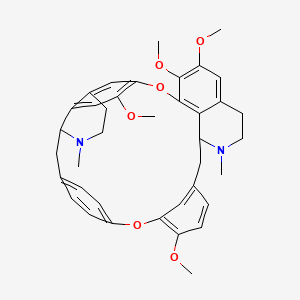
![3-[(2-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1653839.png)
